N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
The compound N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a structurally complex molecule featuring:
- A thiophene sulfonamide backbone with an N-methyl group.
- A 1,2,4-oxadiazole heterocycle linked to a 3,4-dimethoxyphenyl substituent.
- A 3-chlorophenyl group attached via the sulfonamide nitrogen.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S2/c1-25(15-6-4-5-14(22)12-15)32(26,27)18-9-10-31-19(18)21-23-20(24-30-21)13-7-8-16(28-2)17(11-13)29-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDUDFWQUDRFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure highlights the presence of a sulfonamide group, a thiophene ring, and an oxadiazole moiety, which are crucial for its biological activity.
Anticancer Properties
Research has indicated that compounds containing oxadiazole derivatives exhibit promising anticancer properties. For instance, studies on related compounds have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 1.1 |
| Compound B | HCT-116 (Colon) | 2.6 |
| Compound C | HepG2 (Liver) | 1.4 |
These results suggest that the oxadiazole component may play a critical role in inhibiting tumor growth through mechanisms such as thymidylate synthase inhibition .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated effective inhibition against common pathogens:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function .
The proposed mechanism for the anticancer activity of oxadiazole derivatives involves the inhibition of thymidylate synthase, leading to apoptosis in cancer cells. This mechanism is supported by molecular docking studies that reveal strong binding affinity to the active site of thymidylate synthase .
Study 1: Anticancer Evaluation
A study conducted on a series of oxadiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 1.5 μM. The study concluded that structural modifications could enhance potency and selectivity against cancer cells .
Study 2: Antimicrobial Assessment
In another investigation focusing on antimicrobial efficacy, derivatives were tested against E. coli and S. aureus. The results indicated that modifications in the sulfonamide group significantly increased antibacterial activity, with some derivatives showing inhibition zones greater than 20 mm .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core and Electronic Effects
The 1,2,4-oxadiazole core in the target compound distinguishes it from analogs with 1,2,4-thiadiazole (e.g., N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide).
- Thiadiazole (S, N₂): Sulfur’s larger atomic size and polarizability may increase lipophilicity but reduce metabolic stability.
Substituent Effects on Bioactivity and Solubility
Aryl Groups:
- 3-Chlorophenyl (target): The meta-chloro group provides moderate electron withdrawal and steric bulk, favoring hydrophobic interactions.
- 4-Fluorophenyl (analog): Fluorine’s strong electron withdrawal and small size enhance membrane permeability but may reduce solubility.
- 3,4-Dimethoxyphenyl (target): Methoxy groups increase polarity and hydrogen-bonding capacity, improving aqueous solubility compared to halogenated analogs.
Sulfur Functionalization:
Structural and Functional Group Analysis
Table 1: Key Structural Features and Implications
Implications for Drug Design
- Target Compound : The combination of sulfonamide, oxadiazole, and methoxy groups balances solubility and bioactivity, making it suitable for CNS or anti-inflammatory applications.
- Thiadiazole Analogs : Greater lipophilicity may favor antimicrobial or anticancer uses but require structural optimization for stability.
- Pyrazole Derivatives : Planar pyrazole cores enable π-π stacking in enzyme active sites but lack the sulfonamide’s solubility advantages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
